1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Overview
Description
1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[33
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps, typically starting with the preparation of the bicyclo[3.3.3]undecane core. This can be achieved through various synthetic strategies, including acid-catalyzed rearrangements, photo-mediated cycloadditions, and thermal rearrangements of acetylenes and alkenes .
Chemical Reactions Analysis
1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications, including:
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
Bicyclo[3.3.3]undecane: The parent compound, which lacks the bromophenyl, silicon, oxygen, and nitrogen substitutions, is simpler and has different chemical properties.
1,5-Diphosphabicyclo[3.3.3]undecane: This compound contains phosphorus atoms in the bicyclic structure, leading to different reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: This compound contains boron instead of silicon, resulting in different chemical and biological properties.
The uniqueness of 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[33
Properties
CAS No. |
83867-52-1 |
---|---|
Molecular Formula |
C12H16BrNO3Si |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H16BrNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2 |
InChI Key |
MUGWLQXRWXYNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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